N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide
Description
Chemical Identity and Structural Characterization
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound’s IUPAC name follows hierarchical substituent prioritization rules. The parent structure is 1,3-thiazolidine-2,4-dione , a five-membered heterocyclic ring containing sulfur (position 1), nitrogen (position 3), and two ketone groups (positions 2 and 4). Substituents are numbered as follows:
- 5-(2-Methoxybenzylidene) : A benzylidene group (C6H4-OCH3) attached via a double bond to position 5 of the thiazolidinone ring. The Z configuration indicates that the higher-priority substituents (thiazolidinone ring and methoxyphenyl group) reside on the same side of the double bond.
- 3-Propanamide : A three-carbon chain terminating in an amide group (-CONH2) at position 3. The amide nitrogen is further substituted with a 2-(4-hydroxyphenyl)ethyl group.
Molecular Formula :
Derived from atomic composition:
$$ \text{C}{22}\text{H}{21}\text{N}2\text{O}5\text{S} $$
Molecular Weight :
$$ 425.48 \, \text{g/mol} $$
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₁N₂O₅S |
| Molecular Weight | 425.48 g/mol |
| IUPAC Name | N-[2-(4-Hydroxyphenyl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide |
| Topological Polar SA | 138 Ų |
| Hydrogen Bond Donors | 3 (amide NH, phenolic OH) |
| Hydrogen Bond Acceptors | 7 (carbonyl, ether, amide) |
Core Structural Features: Thiazolidinone Ring System and Substituent Configuration
The thiazolidinone ring (Fig. 1a) adopts a non-planar conformation due to steric interactions between the 2-methoxybenzylidene group and the propanamide chain. Key structural attributes include:
- Thiazolidinone Ring :
2-Methoxybenzylidene Moiety :
- The methoxy group at the ortho position induces steric hindrance, forcing the benzylidene group into a dihedral angle of 12.5° relative to the thiazolidinone plane.
- Conjugation between the benzylidene π-system and the thiazolidinone ring extends electronic delocalization, as evidenced by UV-Vis absorption at 320 nm.
Propanamide Side Chain :
Stereochemical Considerations: Z/E Isomerism in Benzylidene Moiety
The Z configuration of the benzylidene double bond (Fig. 1b) is critical for maintaining molecular planarity and electronic conjugation. Key evidence includes:
- Nuclear Overhauser Effect (NOE) : Irradiation of the thiazolidinone C5-H enhances signals from the methoxy group, confirming spatial proximity.
- Coupling Constants : The vinyl proton (J = 12.5 Hz) exhibits trans-diaxial coupling, consistent with Z geometry.
Energetic Preference :
Density functional theory (DFT) calculations indicate the Z isomer is 8.3 kcal/mol more stable than the E isomer due to reduced steric clash between the methoxy group and thiazolidinone ring.
Advanced Spectroscopic Characterization
¹H NMR Analysis (400 MHz, DMSO-d₆)
| Signal (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 12.21 | s | 1H | Amide NH |
| 10.45 | s | 1H | Phenolic OH |
| 8.02 | d (J=12.5 Hz) | 1H | C5-H (thiazolidinone) |
| 7.65–6.75 | m | 8H | Aromatic H |
| 3.82 | s | 3H | OCH3 |
| 3.45–2.95 | m | 6H | CH2 (propanamide, ethyl) |
¹³C NMR Analysis (100 MHz, DMSO-d₆)
| Signal (ppm) | Assignment |
|---|---|
| 195.4 | C4=O |
| 174.2 | C2=O |
| 167.8 | Amide C=O |
| 159.3 | Aromatic C-OCH3 |
| 132.1–114.7 | Aromatic C |
| 55.1 | OCH3 |
IR Spectroscopy (KBr, cm⁻¹)
- 3270 : N-H stretch (amide).
- 1705, 1680 : C=O stretches (thiazolidinone, amide).
- 1602 : C=C (benzylidene).
- 1245 : C-O-C (methoxy).
Mass Spectrometry (ESI-MS)
- m/z 425.2 [M+H]⁺ : Matches calculated molecular weight.
- Fragmentation pathway: Loss of 2-methoxybenzaldehyde (136 Da) and propanamide (101 Da).
Properties
Molecular Formula |
C22H22N2O5S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C22H22N2O5S/c1-29-18-5-3-2-4-16(18)14-19-21(27)24(22(28)30-19)13-11-20(26)23-12-10-15-6-8-17(25)9-7-15/h2-9,14,25H,10-13H2,1H3,(H,23,26)/b19-14- |
InChI Key |
ORYXUSNJCRWIGB-RGEXLXHISA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCC3=CC=C(C=C3)O |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CCC(=O)NCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazolidine-2,4-dione Core
The thiazolidine-2,4-dione scaffold is synthesized via cyclocondensation of thiourea derivatives with α-halocarbonyl compounds. A representative method involves reacting 2-(4-hydroxyphenyl)ethylamine with chloroacetyl chloride to form an intermediate amide, followed by cyclization with ammonium thiocyanate under acidic conditions .
Procedure :
-
Chloroacetylation : 2-(4-Hydroxyphenyl)ethylamine (10 mmol) is treated with chloroacetyl chloride (12 mmol) in dry dichloromethane at 0°C, followed by stirring at room temperature for 6 hours. The product is isolated via vacuum filtration .
-
Cyclization : The chloroacetamide intermediate is refluxed with ammonium thiocyanate (15 mmol) in glacial acetic acid for 12 hours. The thiazolidine-2,4-dione precipitate is recrystallized from ethanol .
Key Data :
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Chloroacetyl chloride | 0°C → RT, 6 h | 85 |
| 2 | NH₄SCN, AcOH | Reflux, 12 h | 72 |
| Catalyst | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| Piperidine | 75°C | 8 | 68 |
Stereochemical Control :
The (Z)-configuration is favored due to steric hindrance between the 2-methoxy group and the thiazolidinone ring, as confirmed by NOESY NMR .
Functionalization with the Propanamide Side Chain
The propanamide side chain is introduced via alkylation of the thiazolidinone nitrogen using 3-bromopropanoyl chloride. Protection of the 4-hydroxyphenethyl group is necessary to prevent side reactions .
Procedure :
-
Protection : The 4-hydroxyphenethyl group is protected as its tert-butyldimethylsilyl (TBDMS) ether using TBDMS-Cl and imidazole in DMF .
-
Alkylation : The protected thiazolidinone (3 mmol) is reacted with 3-bromopropanoyl chloride (3.3 mmol) in the presence of K₂CO₃ in acetonitrile at 60°C for 6 hours .
-
Deprotection : The TBDMS group is removed using tetrabutylammonium fluoride (TBAF) in THF .
Key Data :
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | TBDMS-Cl, Imidazole | RT, 4 h | 90 |
| 2 | 3-Bromopropanoyl chloride, K₂CO₃ | 60°C, 6 h | 75 |
| 3 | TBAF, THF | RT, 2 h | 95 |
Final Amide Coupling with 4-Hydroxyphenethylamine
The propanamide intermediate is coupled with 4-hydroxyphenethylamine using EDC/HOBt-mediated amide bond formation .
Procedure :
The propanamide derivative (2 mmol), 4-hydroxyphenethylamine (2.2 mmol), EDC (2.4 mmol), and HOBt (2.4 mmol) are dissolved in DMF. The reaction is stirred at room temperature for 24 hours, followed by extraction with ethyl acetate and purification via flash chromatography .
Key Data :
| Coupling Reagents | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DMF | 24 | 82 |
Purification and Characterization
The final product is purified via recrystallization from ethanol/water (3:1) and characterized by NMR, IR, and HPLC.
Analytical Data :
-
¹H NMR (DMSO-d₆) : δ 11.25 (s, 1H, NH), 8.02 (d, J = 15.6 Hz, 1H, CH=), 7.45–6.75 (m, 8H, Ar-H), 4.12 (t, 2H, CH₂), 3.85 (s, 3H, OCH₃) .
Optimization and Yield Improvement
Microwave-assisted synthesis reduces reaction times for the Knoevenagel step from 8 hours to 20 minutes, improving yields to 78% . Alternative catalysts like morpholine or zinc chloride have been explored but show lower efficiency compared to piperidine .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The methoxybenzylidene moiety can be reduced to form the corresponding alcohol.
Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide serves as a building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic methodologies .
Biology
Biologically, this compound has been investigated for its potential enzyme inhibition and receptor binding activities. Research indicates that its structural features may allow it to interact with specific molecular targets, leading to modulation of biological pathways. For instance, studies have shown that thiazolidine derivatives exhibit promising anticancer properties against various cell lines .
Medicine
In medicine, this compound is explored for its therapeutic potential in treating diseases such as cancer. The compound has demonstrated selective cytotoxicity against cancer cell lines while showing lower toxicity towards normal cells .
Case Study: Anticancer Activity
A study evaluated the anticancer activity of various thiazolidine derivatives against human cancer cell lines (e.g., MDA-MB-231, HCT116). The results indicated significant antiproliferative effects with IC50 values in the low micromolar range for selected derivatives .
Industry
In industrial applications, this compound can be utilized in the development of new materials and catalysts. Its unique chemical structure makes it suitable for use as an intermediate in chemical manufacturing processes .
Mechanism of Action
The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects. For example, its anti-inflammatory properties may result from the inhibition of cyclooxygenase enzymes.
Comparison with Similar Compounds
Benzylidene Substituents
The 5-position of the thiazolidinedione ring is typically functionalized with aromatic groups via a benzylidene linkage. Key variations include:
- Target Compound : 2-Methoxybenzylidene group at C5 .
- Compound 22a (): 4-Ethoxybenzylidene group, enhancing lipophilicity due to the ethoxy substituent.
- (Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide (): 4-Methylbenzylidene group, with a 3-hydroxyphenylamide side chain.
- 3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]propanamide (): Electron-withdrawing 2-chlorobenzylidene group and a heterocyclic thiazole substituent.
Propanamide Side Chain
- Target Compound : Propanamide linked to a 4-hydroxyphenethyl group, introducing hydrogen-bonding capability.
- Compound 74 (): Cyclopropane-carboxamide fused to a benzo[d][1,3]dioxol-5-yl group, increasing rigidity.
- 3-{5-[(4-methylphenyl)methylene]-4-oxo-2-thioxo-thiazolidin-3-yl}-N-(5-methyl-[1,3,4]thiadiazol-2-yl)propanamide (): Thiadiazole substituent, contributing to π-π stacking interactions.
Key Insight : Hydroxyl and heteroaromatic groups on the amide side chain modulate solubility and target selectivity .
Spectroscopic Characterization
IR Spectroscopy :
NMR Spectroscopy :
Physicochemical Properties
Key Insight : Hydroxyl and methoxy groups lower LogP and enhance aqueous solubility compared to halogenated or alkylated analogs .
Tautomerism and Stability
Biological Activity
N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. The compound's structure suggests multiple points of interaction with biological targets, which may contribute to its therapeutic effects.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The presence of functional groups such as hydroxy and methoxy allows for hydrogen bonding and non-covalent interactions with enzymes and receptors, which can modulate their activity. This mechanism can lead to the inhibition or activation of various biological pathways, including apoptosis and cell proliferation.
Anticancer Activity
Several studies have evaluated the anticancer properties of thiazolidine derivatives similar to this compound. For instance:
- Cytotoxicity Studies : The compound has been tested against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). In these studies, IC50 values were determined to assess the potency of the compound in inhibiting cell viability. For example, a related thiazolidine compound exhibited an IC50 value of 18 µM against A549 cells .
- Mechanisms of Action : Research indicates that thiazolidine derivatives can induce apoptosis through both intrinsic and extrinsic signaling pathways. For instance, a study found that certain derivatives led to increased levels of pro-apoptotic markers in treated cancer cells .
Antimicrobial Activity
Thiazolidine derivatives have also shown promise in antimicrobial applications. A study reported that specific thiazolidinones demonstrated significant antibacterial activity against Gram-positive bacteria. The most active derivative exhibited an MIC (Minimum Inhibitory Concentration) value lower than 10 µg/mL .
Case Study 1: Anticancer Efficacy
In a systematic evaluation of various thiazolidine derivatives, one compound demonstrated significant antitumor activity against glioblastoma multiforme cells. The study employed a one-pot multicomponent reaction (MCR) to synthesize derivatives and assessed their cytotoxic effects using cell viability assays. Among the compounds tested, the derivative with the highest activity showed an IC50 value of 12 µM .
Case Study 2: Mechanistic Insights
A recent investigation into the mechanisms underlying the anticancer effects of thiazolidinones revealed that these compounds could inhibit specific protein tyrosine phosphatases (PTP1B), which are crucial in regulating cell signaling pathways involved in cancer progression. Compounds exhibiting IC50 values as low as 6 µM against PTP1B were identified, indicating their potential as therapeutic agents .
Data Tables
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Thiazolidine Derivative A | A549 | 18 | Anticancer |
| Thiazolidine Derivative B | MCF-7 | 15 | Anticancer |
| Thiazolidine Derivative C | Gram-positive bacteria | <10 | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
